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molecular formula C19H38O4 B134719 1-Hexadecanoyl-sn-glycerol CAS No. 32899-41-5

1-Hexadecanoyl-sn-glycerol

Cat. No. B134719
M. Wt: 330.5 g/mol
InChI Key: QHZLMUACJMDIAE-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07169544B2

Procedure details

Component D: A mixture of 5-bromo-4-hydroxy-6-methyl-1,3,3a,7-tetraazaindene, water, and 2.5N NaOH was placed in a beaker and heated to 50° C. to dissolve the materials and form Compound TAI-1. A mixture of boric acid and the indicated thermal solvent was dissolved in water by heating at 50° C. The solution was cooled to room temperature and a portion of deionized lime-processed gelatin was added to the solution to be hydrated for 30 minutes. The mixture was heated to 40° C. for 10 minutes to melt the gelatin. A portion of a dispersion of 6.5 μm polystyrene beads in gelatin was placed in another beaker and heated to 40° C. for 10 minutes to melt the gelatin. The two gelatin containing subcomponents were combined and the mixture was added a 4% active aqueous solution of ZONYL® FS-300 surfactant and a portion of the Compound TAI-1 solution described above.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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Reaction Step One
Name
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0 (± 1) mol
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Reaction Step One
Name
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0 (± 1) mol
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reactant
Reaction Step Two
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0 (± 1) mol
Type
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Reaction Step Three
[Compound]
Name
lime
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
polystyrene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
active aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:10]([CH3:11])=NC2N(N=CN=2)[C:3]=1O.[OH-].[Na+].C1[C@H](N[C@H:22]2[C@H:27](O)[C@@H:26](O)[C@@H:25]([O:30][C@@H:31]([C@H:36]([OH:41])[C@@H:37]([OH:40])C=O)[C@H](O)CO)[O:24][C@@H:23]2[CH2:42]O)[C@H](O)[C@@H](O)[C@H](O)C=1CO.B(O)(O)O>O>[CH3:11][CH2:10][CH2:2][CH2:3][CH2:42][CH2:23][CH2:22][CH2:27][CH2:26][CH2:25][CH2:42][CH2:23][CH2:22][CH2:27][CH2:26][C:25]([O:30][CH2:31][CH:36]([OH:41])[CH2:37][OH:40])=[O:24] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(N2N=CN=C2N=C1C)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
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0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=C([C@H]([C@@H]([C@H]([C@H]1N[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)O)O)CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(O)(O)O
Step Four
Name
lime
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0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
polystyrene
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
active aqueous solution
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0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
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0 (± 1) mol
Type
reactant
Smiles
C1=C([C@H]([C@@H]([C@H]([C@H]1N[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)O)O)CO
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by heating at 50° C
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled to room temperature
ADDITION
Type
ADDITION
Details
was added to the solution
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated to 40° C. for 10 minutes
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
heated to 40° C. for 10 minutes
Duration
10 min
ADDITION
Type
ADDITION
Details
The two gelatin containing subcomponents

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
CCCCCCCCCCCCCCCC(=O)OCC(CO)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07169544B2

Procedure details

Component D: A mixture of 5-bromo-4-hydroxy-6-methyl-1,3,3a,7-tetraazaindene, water, and 2.5N NaOH was placed in a beaker and heated to 50° C. to dissolve the materials and form Compound TAI-1. A mixture of boric acid and the indicated thermal solvent was dissolved in water by heating at 50° C. The solution was cooled to room temperature and a portion of deionized lime-processed gelatin was added to the solution to be hydrated for 30 minutes. The mixture was heated to 40° C. for 10 minutes to melt the gelatin. A portion of a dispersion of 6.5 μm polystyrene beads in gelatin was placed in another beaker and heated to 40° C. for 10 minutes to melt the gelatin. The two gelatin containing subcomponents were combined and the mixture was added a 4% active aqueous solution of ZONYL® FS-300 surfactant and a portion of the Compound TAI-1 solution described above.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
lime
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
polystyrene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
active aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:10]([CH3:11])=NC2N(N=CN=2)[C:3]=1O.[OH-].[Na+].C1[C@H](N[C@H:22]2[C@H:27](O)[C@@H:26](O)[C@@H:25]([O:30][C@@H:31]([C@H:36]([OH:41])[C@@H:37]([OH:40])C=O)[C@H](O)CO)[O:24][C@@H:23]2[CH2:42]O)[C@H](O)[C@@H](O)[C@H](O)C=1CO.B(O)(O)O>O>[CH3:11][CH2:10][CH2:2][CH2:3][CH2:42][CH2:23][CH2:22][CH2:27][CH2:26][CH2:25][CH2:42][CH2:23][CH2:22][CH2:27][CH2:26][C:25]([O:30][CH2:31][CH:36]([OH:41])[CH2:37][OH:40])=[O:24] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(N2N=CN=C2N=C1C)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=C([C@H]([C@@H]([C@H]([C@H]1N[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)O)O)CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(O)(O)O
Step Four
Name
lime
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
polystyrene
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
active aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=C([C@H]([C@@H]([C@H]([C@H]1N[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)O)O)CO
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by heating at 50° C
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled to room temperature
ADDITION
Type
ADDITION
Details
was added to the solution
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated to 40° C. for 10 minutes
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
heated to 40° C. for 10 minutes
Duration
10 min
ADDITION
Type
ADDITION
Details
The two gelatin containing subcomponents

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
CCCCCCCCCCCCCCCC(=O)OCC(CO)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07169544B2

Procedure details

Component D: A mixture of 5-bromo-4-hydroxy-6-methyl-1,3,3a,7-tetraazaindene, water, and 2.5N NaOH was placed in a beaker and heated to 50° C. to dissolve the materials and form Compound TAI-1. A mixture of boric acid and the indicated thermal solvent was dissolved in water by heating at 50° C. The solution was cooled to room temperature and a portion of deionized lime-processed gelatin was added to the solution to be hydrated for 30 minutes. The mixture was heated to 40° C. for 10 minutes to melt the gelatin. A portion of a dispersion of 6.5 μm polystyrene beads in gelatin was placed in another beaker and heated to 40° C. for 10 minutes to melt the gelatin. The two gelatin containing subcomponents were combined and the mixture was added a 4% active aqueous solution of ZONYL® FS-300 surfactant and a portion of the Compound TAI-1 solution described above.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
lime
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
polystyrene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
active aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:10]([CH3:11])=NC2N(N=CN=2)[C:3]=1O.[OH-].[Na+].C1[C@H](N[C@H:22]2[C@H:27](O)[C@@H:26](O)[C@@H:25]([O:30][C@@H:31]([C@H:36]([OH:41])[C@@H:37]([OH:40])C=O)[C@H](O)CO)[O:24][C@@H:23]2[CH2:42]O)[C@H](O)[C@@H](O)[C@H](O)C=1CO.B(O)(O)O>O>[CH3:11][CH2:10][CH2:2][CH2:3][CH2:42][CH2:23][CH2:22][CH2:27][CH2:26][CH2:25][CH2:42][CH2:23][CH2:22][CH2:27][CH2:26][C:25]([O:30][CH2:31][CH:36]([OH:41])[CH2:37][OH:40])=[O:24] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(N2N=CN=C2N=C1C)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=C([C@H]([C@@H]([C@H]([C@H]1N[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)O)O)CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(O)(O)O
Step Four
Name
lime
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
polystyrene
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
active aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=C([C@H]([C@@H]([C@H]([C@H]1N[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)O)O)CO
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by heating at 50° C
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled to room temperature
ADDITION
Type
ADDITION
Details
was added to the solution
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated to 40° C. for 10 minutes
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
heated to 40° C. for 10 minutes
Duration
10 min
ADDITION
Type
ADDITION
Details
The two gelatin containing subcomponents

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
CCCCCCCCCCCCCCCC(=O)OCC(CO)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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